Computed Lipophilicity (XLogP3) of 3-Methylpent-3-enyl Phenylacetate is Markedly Higher Than That of Simpler Alkyl and Benzyl Phenylacetates
The computed lipophilicity of 3-methylpent-3-enyl phenylacetate (XLogP3 = 3.9) differentiates it from key structural analogs. This value is 1.6 log units higher than ethyl phenylacetate (XLogP3 = 2.3) and 0.7 log units higher than benzyl phenylacetate (XLogP3 = 3.2) [1][2][3]. This translates to a predicted ~40-fold and ~5-fold greater partitioning into a nonpolar phase, respectively.
| Evidence Dimension | Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 3.9 |
| Comparator Or Baseline | Ethyl phenylacetate (XLogP3 = 2.3); Benzyl phenylacetate (XLogP3 = 3.2) |
| Quantified Difference | ΔXLogP3 = +1.6 vs. ethyl phenylacetate; ΔXLogP3 = +0.7 vs. benzyl phenylacetate |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.09.15 release); in-silico prediction |
Why This Matters
Higher lipophilicity directly impacts the temporal flavor release profile and matrix partitioning, making this compound suitable for applications requiring sustained aroma release or compatibility with high-fat food matrices, where ethyl or benzyl phenylacetate would be rapidly depleted.
- [1] PubChem. (2026). 3-Methylpent-3-enyl phenylacetate (CID 6365619). National Center for Biotechnology Information. Retrieved May 5, 2026. View Source
- [2] PlantaEBD. (2026). Ethyl phenylacetate. Retrieved May 5, 2026. View Source
- [3] Perflavory. (2021). Benzyl phenyl acetate (102-16-9). Retrieved May 5, 2026. View Source
